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1-(3,4-Dimethoxyphenyl)heptan-1-one

Cat. No.: B7870787
M. Wt: 250.33 g/mol
InChI Key: QPDFTBFBWLACSD-UHFFFAOYSA-N
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Description

Contextualizing 1-(3,4-Dimethoxyphenyl)heptan-1-one within the Field of Aryl Alkyl Ketone Chemistry

Aryl alkyl ketones are foundational structures in organic chemistry, serving as intermediates in numerous synthetic pathways and as components in various functional molecules. chemistryviews.org Their chemical reactivity is dominated by the carbonyl group and the activated aromatic ring. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. chemistryviews.org The aryl group, in this case, a dimethoxy-substituted phenyl ring, influences the reactivity of the carbonyl group and can itself be a site for further functionalization.

The synthesis of aryl alkyl ketones is often achieved through methods like the Friedel-Crafts acylation, where an arene reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid. tandfonline.com More contemporary methods include palladium-catalyzed carbonylative cross-coupling reactions, which offer an efficient route to these ketones from aryl iodides and alkyl bromides. chemistryviews.org Research in this area also explores the transformation of aryl ketones into other valuable compounds. For instance, transition metal-catalyzed C-C bond cleavage can convert aryl ketones into long-chain ketones and aldehydes. nih.gov Furthermore, recent advancements have focused on transforming aromatic ketones into aromatic esters through a one-pot sequential Claisen and retro-Claisen reaction, broadening their synthetic utility. waseda.jp

The photochemical properties of aryl ketones are another active area of investigation. Light-excited aryl ketones can participate in a range of photochemical reactions and can also act as powerful organic photocatalysts in photoredox processes. thieme-connect.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.34 g/mol
CAS Number101100-86-1
AppearanceNot specified in literature
Melting PointNot specified in literature
Boiling PointNot specified in literature

Note: Data sourced from publicly available chemical databases. cymitquimica.comguidechem.comchemicalbook.com

The Significance of the 3,4-Dimethoxyphenyl Moiety as a Synthon in Organic Synthesis

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in a vast number of natural products and pharmacologically active molecules. tandfonline.comontosight.ai This moiety is derived from veratrole (1,2-dimethoxybenzene) and is valued for its electronic properties and its role as a versatile synthetic intermediate. The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which activates the ring towards electrophilic substitution and influences the reactivity of adjacent functional groups.

The 3,4-dimethoxyphenyl unit is a precursor in the synthesis of various compounds. For example, it is a key component in the synthesis of certain diarylheptanoids, which have shown a range of biological activities including anti-inflammatory and neuroprotective effects. tandfonline.com The enzymatic and chemical transformations of compounds containing this moiety are also of significant interest, such as the lignin (B12514952) peroxidase-catalyzed cleavage of the propenyl side chain in 1-(3',4'-dimethoxyphenyl)propene to produce veratraldehyde. nih.govresearchgate.net

Overview of Advanced Research Trajectories for Ketone Systems and Dimethoxyphenyl Derivatives

Current research on ketone systems is highly diverse, with a focus on developing novel synthetic methods and applications. One major trend is the development of more sustainable and efficient catalytic systems for ketone synthesis and functionalization. This includes the use of earth-abundant metal catalysts and organocatalysts. chemistryviews.org

Asymmetric catalysis is another significant frontier, aiming to produce chiral molecules from prochiral ketones with high enantioselectivity. acs.orgacs.org For instance, copper-catalyzed asymmetric acylcyanation of olefins provides access to chiral β-cyano ketones, which are valuable synthetic intermediates. acs.org The development of cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer represents a new conceptual approach for the stereoselective reduction of ketones. acs.org

Research into ketone bodies and their derivatives is also a burgeoning field, particularly in the context of metabolism and medical imaging. nih.gov The synthesis of radiolabeled ketone derivatives, for example, allows for the study of ketone body metabolism in vivo using techniques like positron emission tomography (PET). nih.gov Furthermore, the development of selective sensors for the detection of ketone bodies is an active area of research with potential applications in disease diagnosis. researchgate.net

The unique electronic properties of the dimethoxyphenyl group continue to be exploited in the design of new functional materials and bioactive molecules. Research is ongoing to understand how this moiety influences the properties of larger molecular systems and how it can be incorporated into complex molecular architectures to achieve desired functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B7870787 1-(3,4-Dimethoxyphenyl)heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-5-6-7-8-13(16)12-9-10-14(17-2)15(11-12)18-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFTBFBWLACSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dimethoxyphenyl Heptan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. frontiersin.orgscience.govhmdb.canfdi4chem.deutm.mxnist.govresearchgate.netyoutube.comscribd.com

One-Dimensional (1D) NMR: Proton (¹H) and Carbon-13 (¹³C) Analyses

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular structure. frontiersin.orgutm.mx ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For 1-(3,4-dimethoxyphenyl)heptan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the heptanoyl chain.

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal, providing a count of the non-equivalent carbons and information about their chemical nature (e.g., aromatic, carbonyl, aliphatic, methoxy).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Aromatic (H-2, H-5, H-6) 6.8 - 7.6
Methoxy (-OCH₃) ~3.9
α-Methylene (-CH₂CO-) ~2.9
β-Methylene (-CH₂CH₂CO-) ~1.7
Other Methylene (B1212753) (-CH₂-)n 1.2 - 1.4
Terminal Methyl (-CH₃) ~0.9
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) 198 - 202
Aromatic (C-1') ~130
Aromatic (C-3', C-4') 149 - 154
Aromatic (C-2', C-5', C-6') 110 - 123
Methoxy (-OCH₃) ~56
α-Methylene (-CH₂CO-) ~38
β-Methylene (-CH₂CH₂CO-) ~24
Other Methylene (-CH₂-)n 22 - 32

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide deeper insights by correlating different nuclei, which is invaluable for unambiguously assigning signals and determining the complete molecular structure. science.govnfdi4chem.denist.govscribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comscribd.comsdsu.edu For this compound, COSY would show correlations between adjacent protons in the heptanoyl chain and between neighboring aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comsdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa. Each CH, CH₂, and CH₃ group in the molecule will give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). youtube.comscribd.comsdsu.edu This is crucial for connecting different parts of the molecule, for instance, showing the correlation between the α-methylene protons of the heptanoyl chain and the carbonyl carbon, as well as the aromatic carbons. It is also instrumental in assigning quaternary carbons, which are not visible in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, regardless of whether they are bonded. science.gov This is particularly useful for determining stereochemistry and conformational preferences. For example, NOESY can show correlations between the methoxy protons and the adjacent aromatic proton.

Quantitative NMR (qNMR) for Purity and Compositional Studies

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the composition of a mixture without the need for identical reference standards for each component. science.govnfdi4chem.de The area of an NMR signal is directly proportional to the number of nuclei contributing to it. researchgate.net By comparing the integral of a signal from the analyte to that of a known, high-purity internal standard of a known concentration, the absolute quantity of the analyte can be determined. utm.mxox.ac.uknih.gov This technique is highly accurate and precise when proper experimental parameters are used, such as ensuring full relaxation of the nuclei between pulses. frontiersin.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. frontiersin.orgscience.govhmdb.canfdi4chem.deutm.mxbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. frontiersin.orgutm.mx This is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule. nih.govresearchgate.net For this compound (C₁₅H₂₂O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.govhmdb.canfdi4chem.de It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS can be used to separate components of a mixture and obtain individual mass spectra. The mass spectrometer fragments the molecules in a reproducible manner, creating a characteristic fragmentation pattern or "mass spectrum" that can be used as a fingerprint for identification. For instance, a common fragmentation for this molecule would be the cleavage of the acyl group, leading to a prominent ion corresponding to the 3,4-dimethoxybenzoyl cation.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-Dinitrobenzene
1,3,5-trimethoxybenzene
p-toluenesulfonic acid
Clarithromycin
Alanine
Methionine
Sodium 3-hydroxybutyrate

Liquid Chromatography-Mass Spectrometry (LC-MS) including Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound and its derivatives. This technique allows for the separation of compounds from a mixture followed by their detection and identification based on their mass-to-charge ratio (m/z). For more complex analyses, Ultra-High-Performance Liquid Chromatography (UHPLC) is paired with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. researchgate.netnih.gov This combination offers high-resolution and accurate mass measurements, which are essential for the confident identification of known compounds and the structural elucidation of unknown derivatives. researchgate.netnih.gov

In a typical UHPLC-QTOF-MS setup, the sample is injected into the UHPLC system, where it travels through a column packed with a stationary phase. A gradient of mobile phase solvents then separates the individual components of the sample based on their affinity for the stationary phase. As the separated compounds elute from the column, they enter the QTOF mass spectrometer. Here, they are ionized, most commonly using electrospray ionization (ESI), and their exact mass is measured. researchgate.netresearchgate.net This high-resolution data allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net

A study on the chemical profiling of a complex herbal decoction using UPLC-QTOF-MS demonstrated the power of this technique to identify numerous constituents, including flavonoids and alkaloids, by comparing their retention times and mass spectral data with known standards and databases. nih.gov Similarly, the analysis of milk from goats fed a diet enriched with spent coffee grounds utilized UHPLC-QTOF/MS to investigate changes in the lipid profile, showcasing the method's applicability in complex biological matrices. researchgate.net

Advanced Ionization and Fragmentation Techniques: Collision-Induced Dissociation (CID) and Electron Ionization (EI) Pathways

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed, where precursor ions are fragmented to produce a characteristic pattern of product ions. Collision-Induced Dissociation (CID) is a widely used fragmentation technique in which precursor ions are accelerated and collided with an inert gas. nih.govdss.go.th This collision imparts internal energy to the ions, causing them to break apart at their weakest bonds. dss.go.th The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation patterns are highly dependent on the compound's structure and the collision energy used. nih.govnih.gov For instance, in peptide analysis, CID typically produces b and y ions from the cleavage of peptide bonds, providing sequence information. nih.gov

Electron Ionization (EI) is another powerful ionization and fragmentation method, particularly common in gas chromatography-mass spectrometry (GC-MS). In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and extensive fragmentation. memphis.edu The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions. libretexts.org The fragmentation of ketones in EI often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgspectroscopyonline.com For a molecule like this compound, this would likely lead to the formation of acylium ions and other characteristic fragments.

Electron Activated Dissociation (EAD) for Complementary Fragmentation Information

Electron Activated Dissociation (EAD) is a newer fragmentation technique that provides complementary information to CID. nih.govsciex.com EAD involves the interaction of precursor ions with a beam of electrons, leading to fragmentation through different pathways than CID. nih.gov This can be particularly useful for distinguishing between isomers and for characterizing molecules that are difficult to fragment using CID. nih.govsciex.com EAD can produce a richer variety of fragment ions, including c and z ions from peptide fragmentation, which can provide more complete sequence coverage. sciex.com

A study on synthetic cathinone (B1664624) positional isomers demonstrated that EAD provided complementary structural information that improved the confidence in metabolite identification compared to CID alone. nih.gov Another application showed that EAD generated more fragments for per- and polyfluoroalkyl substances (PFAS) than CID, which could be beneficial for confirming compound identity in non-targeted analysis. sciex.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. d-nb.info When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (ketone): A strong absorption band typically in the region of 1680-1720 cm⁻¹.

C-O-C stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ range.

Aromatic C=C stretch: Bands of varying intensity in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable to this compound or its derivatives)

While no specific X-ray crystal structure for this compound was found in the search results, the technique has been successfully applied to several of its derivatives and related compounds. For example, the crystal structure of 1-(3,4-dimethoxyphenyl)ethanone, a shorter-chain analog, has been determined. researchgate.net Similarly, the crystal structure of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, has also been elucidated. nih.gov These studies provide valuable insights into the solid-state packing and intermolecular interactions of molecules containing the 3,4-dimethoxyphenyl moiety. If a single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its structure and absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. nih.gov

Chromatographic Methodologies for Isolation, Purity Assessment, and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used for purity assessment and for the isolation of specific compounds. sielc.com In the context of this compound, a reverse-phase HPLC method can be employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of a related compound, 1-(3,4-dimethoxyphenyl)ethanone, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com The components of the mixture are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times. The detector, commonly a UV-Vis detector, measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. HPLC methods are scalable and can be adapted for preparative separations to isolate larger quantities of a purified compound. sielc.com

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification.

The retention time of aromatic ketones is influenced by several factors, including their boiling point, molecular weight, and the polarity of the stationary phase. For instance, in a study analyzing various ketones, it was observed that retention times generally increase with the boiling point of the compound. rsc.org The structure of the analyte, such as the presence and position of substituents on the aromatic ring, also plays a significant role in its retention behavior.

For the analysis of compounds structurally related to this compound, such as substituted acetophenones, various GC columns and conditions can be employed. A common approach involves using a non-polar or medium-polarity column, such as one with a DB-1 or DB-624 stationary phase. gcms.cz When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra that aid in their structural elucidation. The mass spectrum of 3',4'-dimethoxyacetophenone, a close analog, shows characteristic fragmentation patterns that can be used for its identification. nih.gov

The following table illustrates the retention times of several acetophenone (B1666503) derivatives on different GC columns, demonstrating the influence of the stationary phase and substitution on retention.

CompoundDB-624 Retention Time (min)DB-1 Retention Time (min)DB-WAX Retention Time (min)
Acetophenone19.6918.1320.13
2'-Chloroacetophenone---
4'-Chloroacetophenone---
4'-Methylacetophenone---
2-Hydroxyacetophenone24.46--

Data sourced from multiple studies for illustrative purposes. rsc.orggcms.cz Note: Direct comparison of retention times between different studies should be done with caution due to variations in experimental conditions.

Supercritical Fluid Chromatography (SFC) Considerations for Related Amine Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis and purification of a wide range of compounds, including chiral molecules. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com This technique is particularly well-suited for the separation of thermally labile and low to moderate molecular weight compounds. chromatographyonline.com

For the analysis of amine derivatives, which can be synthesized from ketones like this compound, SFC offers significant advantages. The separation of chiral primary amines, which can be challenging, has been successfully achieved using SFC. wiley.comchromatographyonline.com Polysaccharide-based and crown-ether-based chiral stationary phases (CSPs) are often employed for these separations. chromatographyonline.comwiley.com

The choice of mobile phase modifier and additive is critical for achieving good peak shapes and resolution for basic compounds like amines. nih.gov While basic additives are often required, their use can sometimes be avoided in SFC, which is advantageous as it simplifies post-purification processing. nih.gov For instance, studies have shown that the incorporation of a strong acid like ethanesulfonic acid into the mobile phase can dramatically improve the separation of basic compounds on polysaccharide-based CSPs in SFC. nih.gov

A notable development in the SFC separation of primary amines is the use of crown ether-derived CSPs, such as Crownpak® CR-I (+). wiley.com These columns have demonstrated excellent enantioselectivity for underivatized amino acids and other primary amines. wiley.com The separation mechanism involves the formation of a complex between the ammonium (B1175870) ion of the analyte and the crown ether under acidic conditions. mdpi.com

The following table summarizes typical conditions for the SFC separation of primary amines.

Stationary Phase TypeTypical Mobile PhaseCommon AdditivesKey Considerations
Polysaccharide-based (e.g., Chiralpak)CO2 / Alcohol (e.g., Methanol (B129727), Ethanol)Acids (e.g., Trifluoroacetic acid, Ethanesulfonic acid) or Bases (e.g., Diethylamine)Additive choice is crucial for peak shape and resolution of basic analytes. nih.gov
Cyclofructan-basedCO2 / MethanolTrifluoroacetic acid–triethylamineShows comparable selectivities and improved peak symmetries compared to HPLC for some amines. chromatographyonline.com
Crown Ether-based (e.g., Crownpak CR-I)CO2 / MethanolAcidic (e.g., Trifluoroacetic acid)Highly effective for the enantioseparation of primary amines. wiley.com

Chiral Separation Techniques for Enantiomers of Related Compounds

The enantiomers of a chiral compound can exhibit different biological activities, making their separation and analysis essential, particularly in the pharmaceutical industry. chromatographyonline.comwiley.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common techniques for the direct separation of enantiomers. chromatographyonline.comnih.gov

For aromatic ketones and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have shown broad applicability. scirp.orgnih.gov The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects. scirp.org

The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the separation. Normal-phase HPLC, often using hexane/alcohol mixtures, is a common choice for these separations. nih.gov SFC, with its use of supercritical CO2 and alcohol modifiers, is considered a greener and often faster alternative to normal-phase HPLC for chiral separations. chromatographyonline.com

The resolution of enantiomers is quantified by the resolution factor (Rs). A baseline separation, where the two enantiomer peaks are fully resolved, is generally indicated by an Rs value of 1.5 or greater. Studies on the chiral separation of cyclic ketones and their corresponding alcohol diastereomers have demonstrated the effectiveness of amylose and cellulose-based CSPs in achieving such resolutions. capes.gov.br

The following table provides illustrative examples of chiral separations of aromatic ketones and related compounds using polysaccharide-based CSPs.

Compound TypeChiral Stationary PhaseMobile PhaseResolution (Rs)
Cyclic Aromatic KetoneAmylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD)Hexane/Isopropanol> 1.5
Dioxolane derivativesChiralpak AD and Chiralcel ODCO2 / Alcohol (SFC)Good separation achieved
Imino-hesperetin derivativesChiralcel OJ, Chiralpak IBIsopropanol/Hexane1.22 - 5.23
Valbenazine diastereomersLux Cellulose-2Reversed-phase~4.2

Data compiled from various studies to demonstrate the applicability of different CSPs. scirp.orgnih.govcapes.gov.brresearchgate.net

Chemical Transformations and Reactivity Studies of the 1 3,4 Dimethoxyphenyl Heptan 1 One Scaffold

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a cornerstone of organic synthesis, and its reactivity in the 1-(3,4-dimethoxyphenyl)heptan-1-one framework is no exception. This functionality is primarily characterized by its electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions and Reductions

The ketone carbonyl can undergo nucleophilic addition, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. A significant class of these reactions involves the use of hydride-donating reagents to achieve reduction to the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)heptan-1-ol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. masterorganicchemistry.com LiAlH4 is a more powerful reducing agent and can reduce a wider array of carbonyl-containing functional groups. libretexts.org

Beyond simple reduction to the alcohol, the carbonyl group can be completely removed to form a methylene (B1212753) group (-CH2-), yielding 1-(3,4-dimethoxyphenyl)heptane. Two classical methods for this deoxygenation are the Clemmensen and Wolff-Kishner reductions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in These strongly acidic conditions make it particularly suitable for aryl-alkyl ketones that are stable in acid. wikipedia.org

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N2H4), followed by decomposition of the hydrazone in the presence of a strong base (like KOH) at high temperatures. wikipedia.orgbyjus.com This method is ideal for substrates that are sensitive to strong acids. masterorganicchemistry.com A modification developed by Huang Minlon, which uses the carbonyl compound, 85% hydrazine, and potassium hydroxide (B78521) as the reagent, can lead to reduced reaction times. byjus.com

Table 1: Comparison of Reduction Methods for the Ketone Carbonyl Group

Reaction Reagents and Conditions Product Applicability Notes
Hydride Reduction 1. NaBH4, CH3OH, rt1-(3,4-Dimethoxyphenyl)heptan-1-olMild conditions, selective for aldehydes and ketones. masterorganicchemistry.comresearchgate.netrsc.org
1. LiAlH4, Et2O; 2. H3O+1-(3,4-Dimethoxyphenyl)heptan-1-olPowerful reducing agent, not selective. libretexts.org
Clemmensen Reduction Zn(Hg), conc. HCl, heat1-(3,4-Dimethoxyphenyl)heptaneSuitable for acid-stable compounds. wikipedia.orgmasterorganicchemistry.com
Wolff-Kishner Reduction H2NNH2, KOH, diethylene glycol, heat1-(3,4-Dimethoxyphenyl)heptaneSuitable for base-stable compounds. wikipedia.orgbyjus.commasterorganicchemistry.com

Condensation and Derivatization Reactions

The carbonyl group of this compound can react with primary amine derivatives to form imine-type products through condensation reactions. A notable example is the formation of an oxime upon reaction with hydroxylamine (B1172632) (NH2OH). This reaction proceeds via nucleophilic addition of the amine followed by dehydration.

The synthesis of chalcones from the related 3,4-dimethoxyacetophenone provides another example of condensation reactivity. mdpi.com In a similar vein, this compound could potentially react with aldehydes in the presence of a base to form α,β-unsaturated ketones.

Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic chemical test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate. youtube.com This reaction serves as a qualitative indicator of the carbonyl functionality.

Transformations Involving the Alpha-Carbon of the Ketone

The presence of the carbonyl group renders the protons on the adjacent carbon atom (the α-carbon) acidic. Deprotonation at this position generates a nucleophilic enolate, which is a key intermediate for a variety of carbon-carbon bond-forming reactions.

Alpha-Halogenation and Subsequent Substitution Reactions

Ketones can undergo halogenation at the α-position under both acidic and basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. masterorganicchemistry.com The rate of this reaction is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon.

The resulting α-halo ketones are valuable synthetic intermediates. For instance, they can undergo dehydrohalogenation upon treatment with a base to yield α,β-unsaturated ketones. libretexts.org

Enolate Chemistry and Alkylation Strategies

The generation of an enolate from this compound opens up a plethora of possibilities for alkylation reactions. The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less substituted (kinetic) enolate. lumenlearning.com Conversely, a weaker base like an alkoxide at room temperature allows for equilibration to the more stable, more substituted (thermodynamic) enolate. lumenlearning.com

Once formed, the enolate can act as a nucleophile and react with alkyl halides in an SN2 fashion to introduce a new alkyl group at the α-carbon. lumenlearning.com The success of this reaction is dependent on the use of a good leaving group on the alkylating agent and is typically more efficient with primary and secondary alkyl halides. lumenlearning.com A specific example of such a transformation is seen in the alkylation of a nitro ketone derivative of a similar structure. prepchem.com

Reactivity of the Dimethoxyphenyl Aromatic Ring

The 3,4-dimethoxyphenyl group in the target molecule is an activated aromatic system due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct electrophilic aromatic substitution (EAS) to the ortho and para positions relative to themselves. echemi.comstackexchange.com

The common types of electrophilic aromatic substitution include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. quizlet.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, the two methoxy groups strongly activate the ring towards electrophiles. The acyl group, being an electron-withdrawing group, has a deactivating effect on the ring. However, the powerful activating effect of the two methoxy groups is expected to dominate, making the ring susceptible to further electrophilic attack. echemi.comstackexchange.com

The directing effects of the substituents would favor substitution at the positions ortho and para to the methoxy groups. Specifically, the positions C-2, C-5, and C-6 on the aromatic ring are the most likely sites for electrophilic attack. The nitration of veratrole (1,2-dimethoxybenzene) derivatives, for instance, has been shown to occur at the positions para to the methoxy groups. acs.org

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethoxyphenyl moiety in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. The heptanoyl group, being an electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself.

Considering the combined electronic effects of the substituents, the positions for electrophilic attack are C-2, C-5, and C-6. The C-5 position is para to the methoxy group at C-4 and meta to the heptanoyl group, making it a highly likely site for substitution. The C-2 and C-6 positions are ortho to one of the methoxy groups and also subject to steric hindrance from the adjacent substituents.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The major product expected is the substitution at the C-5 position.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. Similar to nitration, the primary site of halogenation is anticipated to be the C-5 position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(5-Nitro-3,4-dimethoxyphenyl)heptan-1-one
BrominationBr₂, FeBr₃1-(5-Bromo-3,4-dimethoxyphenyl)heptan-1-one
ChlorinationCl₂, AlCl₃1-(5-Chloro-3,4-dimethoxyphenyl)heptan-1-one

Note: The formation of other minor isomers is possible.

Oxidative Transformations of the Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved under oxidative conditions to yield the corresponding catechol or undergo other oxidative transformations.

Demethylation to Catechol: The complete demethylation of both methoxy groups to yield the corresponding 1-(3,4-dihydroxyphenyl)heptan-1-one can be achieved using strong demethylating agents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). Another potential method involves oxidative cleavage. For instance, the oxidation of similar dihydroxyphenyl derivatives has been reported using sodium periodate (B1199274) (NaIO₄), suggesting a possible route for the conversion of the dimethoxy compound to a quinone, which can then be reduced to the catechol. nih.govrsc.org

Selective Mono-demethylation: Achieving selective mono-demethylation to produce either 1-(3-hydroxy-4-methoxyphenyl)heptan-1-one or 1-(4-hydroxy-3-methoxyphenyl)heptan-1-one is more challenging and typically requires careful control of reaction conditions and the use of specific reagents. For example, treatment with one equivalent of a Lewis acid at low temperatures might favor the cleavage of a single methoxy group.

Table 2: Potential Oxidative Transformations of Methoxy Groups
TransformationReagents/ConditionsPredicted Product
Complete DemethylationBBr₃ or HBr1-(3,4-Dihydroxyphenyl)heptan-1-one
Oxidative CleavageNaIO₄ followed by reduction1-(3,4-Dihydroxyphenyl)heptan-1-one
Selective Mono-demethylation1 eq. Lewis Acid (e.g., AlCl₃), low temp.Mixture of 1-(3-Hydroxy-4-methoxyphenyl)heptan-1-one and 1-(4-Hydroxy-3-methoxyphenyl)heptan-1-one

Reactions of the Heptyl Alkyl Chain

The heptyl chain provides a non-polar segment to the molecule and is generally less reactive than the aromatic ring. However, it can undergo functionalization at both terminal and internal positions under specific reaction conditions.

Selective Functionalization at Terminal or Internal Positions

Terminal Functionalization (ω-oxidation): The selective oxidation of the terminal methyl group of the heptyl chain is a challenging transformation. Biocatalytic methods employing specific enzymes, such as cytochrome P450 monooxygenases, are often the most effective for achieving high regioselectivity in the oxidation of long-chain alkanes. Chemical methods for terminal C-H activation are an active area of research, and some catalytic systems involving transition metals have shown promise for the regioselective carbonylation of terminal methyl groups. nih.gov

Internal Functionalization (Subterminal Oxidation): The oxidation of internal methylene groups of the heptyl chain is also possible. Radical-based oxidation reactions, for instance, using oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions, would likely lead to a mixture of products with oxidation occurring at various positions along the chain. More controlled catalytic oxidations, potentially using metal complexes, could offer better selectivity. Some microbial oxidation pathways have been shown to favor subterminal oxidation of aliphatic hydrocarbons. nih.gov Furthermore, α-halogenation of the ketone can occur under acidic or basic conditions, leading to the introduction of a halogen at the carbon adjacent to the carbonyl group. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org

Table 3: Potential Reactions of the Heptyl Alkyl Chain
PositionReactionReagents/ConditionsPotential Product(s)
Terminal (C-7)ω-OxidationBiocatalysis (e.g., P450 enzymes)1-(3,4-Dimethoxyphenyl)-7-hydroxyheptan-1-one
Internal (various)Radical OxidationKMnO₄ or H₂CrO₄Mixture of ketones and carboxylic acids from chain cleavage
Internal (α to C=O)α-BrominationBr₂, H⁺ or OH⁻1-(3,4-Dimethoxyphenyl)-2-bromoheptan-1-one

Theoretical and Computational Chemistry Approaches to 1 3,4 Dimethoxyphenyl Heptan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. arxiv.org It is a popular computational method due to its favorable balance between computational cost and accuracy. arxiv.org The core principle of DFT is that the ground-state properties of a system can be determined from the electron density, which is a function of only three spatial coordinates. arxiv.org

Geometry optimization using DFT involves finding the arrangement of atoms that corresponds to the lowest energy state, representing the most stable conformation of the molecule. researchgate.netstackexchange.com This iterative process starts with an initial set of atomic coordinates and systematically moves the atoms to minimize the total energy of the system. stackexchange.com The process involves calculating the energy and the forces (gradients) on each atom at each step. stackexchange.com Quasi-Newton methods, which use the gradient and an approximate Hessian matrix (second derivatives of energy), are commonly employed to guide the optimization towards the minimum energy structure. stackexchange.com

For a molecule like 1-(3,4-dimethoxyphenyl)heptan-1-one, DFT calculations, for instance using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, can be employed to determine its optimized ground-state geometry. niscpr.res.in The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule. The accuracy of these calculations can be validated by comparing the theoretical data with experimental results if available, such as from X-ray crystallography. niscpr.res.in

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length (Å) C7O1--1.24
C8C7--1.50
C8C9--1.40
C9C10--1.39
Bond Angle (°) O1C7C8-120.5
C7C8C9-119.8
C8C9C10-120.1
Dihedral Angle (°) O1C7C8C9175.0
C7C8C9C10-5.2
Note: This table is for illustrative purposes and does not represent actual calculated data.

Semi-empirical methods are a class of quantum chemistry techniques that are computationally less demanding than ab initio methods like DFT. wikipedia.org They are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them particularly suitable for studying large molecules and performing extensive conformational searches. nih.gov

Methods like PM3 (Parametric Model 3) and its successor, PM5, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deuomustansiriyah.edu.iq These methods are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de PM3, a reparameterization of the earlier AM1 method, is known for its improved description of non-bonded interactions. uomustansiriyah.edu.iq PM5, available in program packages like MOPAC 2000, represents a further refinement of these methods. uni-muenchen.de

Conformational analysis of this compound using a semi-empirical method like PM5 would involve systematically rotating the rotatable bonds in the molecule, particularly within the heptanoyl chain and around the bond connecting it to the dimethoxyphenyl ring. For each conformation, the energy would be calculated to map out the potential energy surface. This allows for the identification of low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the most probable shapes it adopts.

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. rsc.org

NMR Chemical Shifts: The prediction of NMR chemical shifts using quantum mechanical methods is a common practice to assist in structural assignment. rsc.orgchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These calculations are sensitive to the local electronic environment of each atom and are therefore influenced by both through-bond and through-space interactions. rsc.org For a molecule with multiple possible isomers or conformations, spectra can be computed for each candidate structure and compared with experimental values to identify the correct one. rsc.org While DFT calculations can provide accurate predictions, their computational cost for large molecules and conformational ensembles can be high. rsc.orgresearchgate.net

Vibrational Frequencies: Theoretical vibrational analysis can be performed to understand the different vibrational modes of a molecule. niscpr.res.in After a geometry optimization, the second derivatives of the energy with respect to the atomic positions are calculated to obtain the vibrational frequencies. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. The theoretical vibrational spectrum, often presented as an FT-IR spectrum, can be compared with experimental data to confirm the molecular structure. niscpr.res.in For a molecule with 'N' atoms, there will be 3N-6 fundamental vibrational modes. niscpr.res.in

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

ParameterAtom/GroupPredicted Value
¹³C NMR Chemical Shift (ppm) C=O198.5
OCH₃ (C3)55.8
OCH₃ (C4)56.0
Vibrational Frequency (cm⁻¹) C=O stretch1675
C-O-C stretch1250
Aromatic C-H stretch3050
Note: This table is for illustrative purposes and does not represent actual calculated data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules and their interactions over time.

Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers that separate them. This is particularly important for flexible molecules like this compound with its rotatable single bonds. By systematically exploring the conformational space, an energy landscape can be constructed. This landscape is a multi-dimensional surface where the energy of the molecule is plotted against its conformational coordinates (e.g., dihedral angles). The minima on this surface correspond to stable or metastable conformers, while the saddle points represent transition states between them. Understanding the energy landscape provides insights into the molecule's flexibility, its preferred shapes, and the likelihood of conformational changes.

In the crystal structures of related molecules, intermolecular interactions such as C-H···O and C-H···π hydrogen bonds are often observed to stabilize the crystal packing. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govresearchgate.net This method partitions the crystal space into regions associated with each molecule, allowing for a detailed analysis of the close contacts between neighboring molecules. nih.gov

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics and data mining have become indispensable tools in modern chemistry, enabling the analysis of vast chemical datasets to uncover relationships between a molecule's structure and its chemical reactivity. researchgate.net These computational approaches allow for the prediction of chemical properties, the optimization of synthetic routes, and the discovery of novel compounds with desired characteristics. For a specific molecule like this compound, these methods provide a powerful framework for understanding its behavior and synthetic accessibility without the need for extensive, resource-intensive laboratory experiments. nih.gov

Structural Database Analysis and Mining for Related Chemical Space

The exploration of chemical space around a target compound is a fundamental step in understanding its potential properties and synthetic context. Structural databases such as PubChem and the NIST Chemistry WebBook serve as vast repositories of chemical information, containing data on millions of compounds. nih.govnist.gov Mining these databases allows researchers to identify molecules that are structurally related to this compound.

This process involves searching for compounds that share key structural motifs, such as the 1,2-dimethoxybenzene (B1683551) core or the heptanoyl side chain. By analyzing the data available for these related structures—including known reactions, physical properties, and spectral data—researchers can infer valuable information about the target compound itself. For instance, the Journal of Natural Products lists numerous aromatic compounds and ketones, providing a rich dataset for mining structure-activity relationships. acs.org Similarly, specialized databases can be mined for specific interaction types, such as anion-aromatic interactions, which can be crucial for understanding reactivity in certain environments. rsc.org

This data mining approach helps to build a comprehensive picture of the local chemical space, highlighting potential synthetic precursors, byproducts, and analogs with potentially interesting properties.

Table 1: Structurally Related Compounds to this compound This table is generated based on data from chemical databases and research articles. The "Relationship" describes the structural similarity to the target compound.

Compound NameMolecular FormulaRelationship to Target CompoundReference
1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)C₁₀H₁₂O₃Shares the 3,4-dimethoxyphenyl ketone core; shorter alkyl chain. nist.gov
1-(3,5-Dimethoxyphenyl)heptan-1-oneC₁₅H₂₂O₃Isomeric, with a different substitution pattern on the phenyl ring. uni.lu
BenzophenoneC₁₃H₁₀OA simple aromatic ketone, representing the basic structural class. chemicalbook.com
7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-oneC₂₂H₂₈O₅A more complex diarylheptanoid with a related heptane (B126788) skeleton. tandfonline.com
4-Amino-1-(3,4-dimethoxyphenyl)heptan-3-olC₁₅H₂₅NO₃A derivative with the same carbon backbone but different functional groups. nih.gov

In Silico Tools for Reaction Prediction and Synthetic Route Optimization

In silico tools leverage computational algorithms to predict the outcomes of chemical reactions and to design optimal synthetic pathways. drugtargetreview.com For this compound, a primary synthetic route is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with heptanoyl chloride or its anhydride (B1165640), using a Lewis acid catalyst. chemicalbook.comsigmaaldrich.com

Computational models can simulate this electrophilic aromatic substitution reaction. sigmaaldrich.com By calculating the energies of transition states and intermediates, these tools can predict the feasibility of the reaction, the likelihood of forming the desired product, and the potential for side reactions, such as polysubstitution or rearrangement. sigmaaldrich.commasterorganicchemistry.com For example, the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring strongly directs the incoming acyl group, and computational models can quantify this directing effect.

Modern reaction prediction platforms can go further, using machine learning algorithms trained on vast reaction databases. These systems can suggest reaction conditions (e.g., catalyst, solvent, temperature) and even propose entire multi-step synthetic routes. drugtargetreview.com This is particularly useful for complex molecules where multiple bond formations are required. masterorganicchemistry.com By screening numerous possibilities in silico, chemists can prioritize the most promising synthetic strategies, saving significant time and resources in the laboratory. drugtargetreview.com For instance, the development of an in silico classification model for detecting reactive metabolites demonstrates the predictive power of these tools in assessing a compound's chemical behavior. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Synthetic Efficacy

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate variations in the molecular structure of reactants with their chemical reactivity or the efficiency of a synthetic process. researchgate.netuniversiteitleiden.nl These models are built on the principle that the properties and behavior of a molecule are encoded in its structure. nih.gov

To build a QSRR model for the synthesis of this compound and its analogs, a set of related aromatic compounds would be synthesized, and their reaction yields (synthetic efficacy) would be measured. universiteitleiden.nl Then, for each reactant, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

The QSRR model is then developed using statistical methods, such as multiple linear regression (MLR), to find the best correlation between the calculated descriptors and the experimental yields. universiteitleiden.nlnih.gov Once validated, the model can be used to predict the synthetic efficacy for new, untested compounds. This allows for the rational design of substrates to maximize reaction yields. For example, a QSRR model could predict how changing the substituents on the phenyl ring would affect the yield of the Friedel-Crafts acylation, providing valuable insights into the reaction mechanism. universiteitleiden.nl

Table 2: Examples of Molecular Descriptors for QSRR Modeling This table lists common molecular descriptors that could be used to build a QSRR model for the synthesis of aromatic ketones.

Descriptor ClassExample DescriptorInformation EncodedPotential Relevance to Synthesis
Electronic Hammett Constant (σ)The electron-donating or electron-withdrawing ability of substituents on the aromatic ring.Predicts the rate of electrophilic aromatic substitution.
Topological Molecular Connectivity IndexDescribes the size, shape, and degree of branching in a molecule.Relates to steric hindrance at the reaction site.
Quantum Chemical Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electrons; related to the molecule's ability to donate electrons.Influences the reactivity of the aromatic ring with the electrophile.
Thermodynamic LogPA measure of the molecule's lipophilicity or hydrophobicity.Can affect solubility in the reaction solvent and interaction with the catalyst. mdpi.com
Geometrical Molecular Surface AreaThe total surface area of the molecule.Relates to steric effects and accessibility of the reaction center.

Application As a Synthetic Intermediate for Complex Organic Molecules

Role in Natural Product Synthesis Schemes

The dimethoxyphenyl moiety is a common structural feature in a wide array of natural products, particularly in isoquinoline (B145761) alkaloids. While direct total synthesis of a natural product starting from 1-(3,4-dimethoxyphenyl)heptan-1-one is not extensively documented, its structural analogues and related compounds are pivotal in the construction of complex molecular scaffolds.

The general strategy for the synthesis of isoquinoline alkaloids often involves the cyclization of a phenylethylamine derivative. wikipedia.org Compounds with a 3,4-dimethoxyphenyl group, such as 2-(3,4-dimethoxyphenyl)ethan-1-ol and 1-(3,4-dimethoxyphenyl)ethanone, are common precursors in these synthetic routes. rsc.orgbldpharm.com The heptanoyl chain in this compound can be envisioned as a modifiable handle to introduce further complexity into the target molecule. For instance, the ketone can be transformed into an amine via reductive amination, which can then undergo cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form the core isoquinoline structure. wikipedia.org

Furthermore, the dimethoxyphenyl group is a key component of diarylheptanoids, a class of natural products with a range of biological activities. tandfonline.comtandfonline.comnih.gov The total synthesis of the natural product 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, isolated from green walnut husks, highlights the utility of building blocks containing the dimethoxyphenyl moiety. tandfonline.comtandfonline.comnih.gov The synthesis employed classical reactions such as Friedel-Crafts acylation, which could in principle be used to synthesize this compound itself from 1,2-dimethoxybenzene (B1683551) and heptanoyl chloride.

Table 1: Examples of Natural Product Scaffolds Accessible from Dimethoxyphenyl Precursors

Natural Product ClassKey Synthetic StrategyRelevance of this compound
Isoquinoline AlkaloidsBischler-Napieralski, Pictet-Spengler reactionsThe dimethoxyphenyl group is a core structural unit. rsc.orgwikipedia.orgnih.gov The heptanoyl chain can be chemically modified to participate in cyclization.
DiarylheptanoidsFriedel-Crafts acylation, Clemmensen reductionThe dimethoxyphenyl group is a key building block. tandfonline.comtandfonline.comnih.gov The heptanoyl chain can be part of the final structure.

Building Block for Heterocyclic Compounds

The ketone functionality and the aromatic ring of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The carbonyl group can react with a variety of dinucleophiles to form five- and six-membered rings.

Triazoles: 1,2,4-Triazoles can be synthesized from thioamides, which can be derived from the corresponding amides. nih.govorganic-chemistry.org The ketone in this compound can be converted to an oxime, which can then undergo a 1,3-dipolar cycloaddition with a hydrazonoyl halide to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org A related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been synthesized via a Michael addition of 1,2,4-triazole (B32235) to a chalcone (B49325) derived from a dimethoxyphenyl ketone. mdpi.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. youtube.com this compound can be halogenated at the α-position and then reacted with a thioamide to produce a thiazole ring bearing the dimethoxyphenylheptanoyl moiety.

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines. nih.govorganic-chemistry.org The ketone in this compound can be converted to a hydrazone, which upon acylation and subsequent cyclodehydration can yield a 1,3,4-oxadiazole.

Pyrimidines: Pyrimidines can be synthesized by the cyclization of β-dicarbonyl compounds with amidines or urea. wikipedia.org While this compound is not a β-dicarbonyl compound, it can be a starting point to generate one. For example, Claisen condensation with an appropriate ester would introduce the second carbonyl group necessary for pyrimidine (B1678525) synthesis.

Table 2: Synthetic Pathways to Heterocycles from this compound

HeterocycleGeneral Synthetic MethodRequired Modification of this compound
TriazoleCycloaddition of oximes and hydrazonoyl halidesConversion of ketone to oxime. organic-chemistry.org
ThiazoleHantzsch synthesisα-Halogenation of the ketone. youtube.com
OxadiazoleCyclization of diacylhydrazinesConversion of ketone to hydrazone, followed by acylation. nih.gov
PyrimidineCyclization of β-dicarbonylsClaisen condensation to introduce a second carbonyl group. wikipedia.org

Precursor for Advanced Organic Materials and Functional Molecules

The unique combination of a long aliphatic chain and a polar aromatic head in this compound suggests its potential as a precursor for advanced organic materials. The long alkyl chain can impart properties such as solubility in organic solvents and self-assembly capabilities, which are desirable for materials like liquid crystals or functional polymers.

The dimethoxyphenyl group is also a known chromophore and can be incorporated into larger conjugated systems to create functional dyes or organic electronic materials. While specific applications of this compound in this area are not widely reported, related structures have shown interesting properties. For instance, compounds with a (1E,6E)-1,7-bis-(3,4-dimethoxyphenyl)-4,4-disubstituted-hepta-1,6-diene-3,5-dione scaffold have been investigated for their biological activities. google.com The synthesis of such molecules could potentially involve intermediates derived from this compound.

The biological activity of related diarylheptanoids, such as anti-inflammatory and antioxidant effects, also points to the potential of derivatives of this compound as functional molecules in the field of medicinal chemistry. tandfonline.comtandfonline.comnih.gov

Q & A

What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)heptan-1-one, and how can purification efficiency be improved?

Answer:
The synthesis of structurally related aryl ketones often involves Friedel-Crafts acylation or hydroacylation. For example, 1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-one was synthesized via hydroacylation using silyl-protected intermediates, followed by flash column chromatography (cyclohexane/ethyl acetate, 1:1) to achieve 76% yield . For heptan-1-one derivatives, optimizing reaction time, temperature, and catalyst selection (e.g., Rh-based catalysts for polymerization precursors) can enhance yield . Purification challenges may arise due to byproducts; preparative HPLC or gradient elution in column chromatography is recommended for isolating high-purity fractions.

How do structural modifications (e.g., substituent position, halogenation) influence the biological activity and reactivity of this compound?

Answer:
Substituent effects are critical in structure-activity relationships. For chalcone analogs, fluorine substitution at the 2-position increases electrophilicity and bioavailability compared to 4-fluoro or chloro derivatives . Computational modeling (e.g., DFT for electron density mapping) and comparative bioassays (e.g., enzyme inhibition studies) can quantify these effects. For instance, 3,4-dimethoxy groups enhance electron donation, potentially altering binding affinity in receptor-ligand interactions .

What advanced spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H and ¹³C NMR (e.g., δ ~3.8 ppm for methoxy groups, δ ~7.5 ppm for aromatic protons) confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 236.1284 for C₁₅H₂₀O₃) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups validate functional groups .

How can researchers address contradictions in toxicity data for aryl ketones like this compound?

Answer:
Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) may stem from species-specific metabolism or exposure routes. Follow OECD guidelines for standardized assays:

  • In vitro : HepG2 or HEK293 cell lines for cytotoxicity screening.
  • In vivo : Rodent models with controlled oral/dermal exposure (dose-response curves, LD₅₀ determination) .
  • QSAR Models : Predict toxicity endpoints using substituent-based parameters (e.g., logP, topological polar surface area) .

What polymerization strategies apply to derivatives of this compound for material science applications?

Answer:
Rhodium-catalyzed polymerization of propargylcarbamate derivatives yields polyacetylenes with helical structures (e.g., molecular weights ~13,900–18,400 g/mol). Key factors:

  • Catalyst Loading : 0.5–1.0 mol% (nbd)Rh⁺ for controlled chain growth.
  • Solvent Systems : Toluene or THF at 60°C to maintain solubility.
  • Additives : Menthol increases molecular weight by stabilizing reactive intermediates .

How can derivatization improve the detection of this compound in chromatographic analyses?

Answer:
Derivatization enhances volatility and detectability:

  • Semicarbazones : React with semicarbazide hydrochloride (reflux in ethanol, 2 hrs) to form UV-active derivatives for HPLC .
  • Thioether Derivatives : Introduce thiol groups (e.g., 2-(ethylthio)ethanone) to modify retention times in reverse-phase columns .
  • GC-MS : Trimethylsilylation (BSTFA reagent) improves thermal stability and ionization efficiency .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (prevents dermal/ocular exposure) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (acute toxicity category 4).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

  • Polar Solvents : Acetonitrile or DMSO stabilizes the ketone via hydrogen bonding (avoid aqueous buffers at pH >8 to prevent hydrolysis).
  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with UPLC tracking .

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